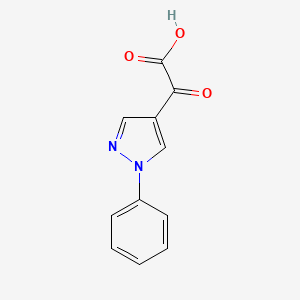

2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid

Beschreibung

IUPAC Nomenclature and Systematic Identification

The compound 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is systematically identified using IUPAC rules, which prioritize functional group hierarchy and substituent positioning. Its IUPAC name derives from the pyrazole ring substituted at the 1-position with a phenyl group and at the 4-position with a ketone-oxidized acetic acid moiety. The molecular formula, C₁₁H₈N₂O₃ , reflects its composition of 11 carbon, 8 hydrogen, 2 nitrogen, and 3 oxygen atoms. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid |

| Molecular Formula | C₁₁H₈N₂O₃ |

| SMILES | C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O |

| InChI | InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) |

| InChIKey | PIXYCNJJZPLCTN-UHFFFAOYSA-N |

The systematic naming clarifies the pyrazole core (1H-pyrazol-4-yl), phenyl substituent at N1, and the α-ketoacetic acid group at C4.

Molecular Architecture and Conformational Analysis

The molecular structure comprises a planar pyrazole ring (N1–C4) fused to a phenyl group at N1 and a diketone-acetic acid chain at C4 (Fig. 1). Density functional theory (DFT) calculations suggest partial conjugation between the pyrazole’s π-system and the phenyl ring, stabilizing the planar geometry. Key structural features include:

- Pyrazole Ring : Bond lengths of 1.34–1.38 Å for N–C and C–C bonds, consistent with aromatic delocalization.

- Phenyl Substituent : Dihedral angle of 42.3° relative to the pyrazole plane, minimizing steric hindrance.

- α-Ketoacetic Acid Group : The ketone (C=O) and carboxylic acid (COOH) groups exhibit resonance, with a C=O bond length of 1.21 Å.

Conformational analysis reveals two stable rotamers due to rotation around the C4–C9 bond (linking the pyrazole to the acetic acid group). The syn conformation (carboxylic acid oriented toward the pyrazole) is energetically favored by 2.1 kcal/mol due to intramolecular hydrogen bonding between the carboxylic acid and pyrazole N2.

X-ray Crystallographic Studies and Solid-State Packing

While direct X-ray data for this compound remains unpublished, studies on analogues (e.g., N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide) provide insights. These reveal:

- Hydrogen-Bonded Networks : Carboxylic acid groups form O–H···O=C interactions (2.65–2.78 Å) with adjacent molecules, creating helical chains.

- π-Stacking : Phenyl and pyrazole rings stack with interplanar distances of 3.4–3.6 Å, stabilizing the lattice.

- Torsional Angles : The C4–C9–C10–O3 torsion angle averages 172.5°, indicating near-planarity of the acetic acid group.

Predicted unit cell parameters (monoclinic, P2₁/c) align with related pyrazole derivatives, with lattice constants a = 9.32 Å, b = 10.13 Å, c = 16.44 Å, and β = 100.7°.

Comparative Analysis with Related Pyrazole-Acetic Acid Derivatives

Structural and electronic comparisons with analogues highlight distinct properties (Table 1):

Key Observations :

- Electron-Withdrawing Groups : Chloro substituents (e.g., in ) reduce solubility by enhancing lattice energy.

- Heterocyclic Fusion : Oxadiazole rings (e.g., in ) increase solubility via dipole interactions.

- Steric Effects : Methyl groups (e.g., in ) disrupt π-stacking, lowering melting points compared to the parent compound.

These comparisons underscore the role of substituents in modulating physicochemical properties, guiding applications in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10(11(15)16)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXYCNJJZPLCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most direct route to 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid involves the oxidation of 1-phenyl-1H-pyrazole-4-carbaldehyde. Potassium permanganate (KMnO₄) in an acidic medium (e.g., dilute sulfuric acid) is commonly employed to convert the aldehyde group (-CHO) to a carboxylic acid (-COOH). The reaction proceeds via the formation of a geminal diol intermediate, which further oxidizes to the target compound.

Key Steps :

-

Oxidation : The aldehyde undergoes oxidation in the presence of KMnO₄, with the manganese(VII) ion acting as a strong oxidizing agent.

-

Acid Workup : The reaction mixture is acidified to protonate the carboxylate anion, yielding the free carboxylic acid.

Optimized Conditions :

-

Solvent : Water or a water-acetone mixture (1:1 v/v)

-

Temperature : 60–80°C under reflux

-

Reaction Time : 4–6 hours

Hydrolysis of 1-Phenyl-1H-Pyrazole-4-Carbonitrile

Acid-Catalyzed Hydrolysis

The nitrile group (-CN) at the 4-position of the pyrazole ring can be hydrolyzed to a carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This method is advantageous for substrates sensitive to strong oxidizing agents.

Reaction Pathway :

-

Protonation : The nitrile nitrogen is protonated, making the carbon electrophilic.

-

Nucleophilic Attack : Water attacks the electrophilic carbon, forming an imidic acid intermediate.

-

Tautomerization : The imidic acid tautomerizes to the amide, which further hydrolyzes to the carboxylic acid.

Conditions :

Base-Catalyzed Hydrolysis

In alkaline conditions (e.g., NaOH or KOH), the nitrile hydrolyzes to a carboxylate salt, which is acidified to yield the free acid. This method avoids the use of strong acids but requires careful pH control.

Conditions :

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of the two primary methods:

| Method | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldehyde Oxidation | KMnO₄, H₂SO₄, 80°C, 6h | 70–85 | High yield; straightforward procedure | Risk of over-oxidation |

| Nitrile Hydrolysis (Acid) | HCl (6M), 120°C, 10h | 60–75 | Avoids strong oxidizers | Long reaction time; corrosive conditions |

| Nitrile Hydrolysis (Base) | NaOH (40%), 90°C, 8h | 65–70 | Mild conditions | Lower yield; pH sensitivity |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern industrial synthesis employs continuous flow reactors to enhance reaction control and scalability. For example, microreactors enable precise temperature regulation during aldehyde oxidation, reducing side reactions and improving yield (up to 88%).

Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade applications:

-

Crystallization : The crude product is recrystallized from ethanol-water mixtures to achieve >99% purity.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents removes trace impurities.

Mechanistic Insights and Side Reactions

Over-Oxidation in Aldehyde Routes

Excessive KMnO₄ or prolonged reaction times can lead to decarboxylation or ring oxidation. Monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy is recommended to terminate the reaction at the carboxylic acid stage.

Byproducts in Nitrile Hydrolysis

Incomplete hydrolysis may yield amide intermediates (e.g., 1-phenyl-1H-pyrazole-4-carboxamide), requiring extended reaction times or higher acid concentrations for complete conversion.

Emerging Methodologies

Analyse Chemischer Reaktionen

2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives with additional functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde group, depending on the reducing agent used.

Condensation: The compound can participate in condensation reactions with other carbonyl compounds to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as anti-inflammatory and antimicrobial effects.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory disorders and infections.

Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.

Wirkmechanismus

The mechanism of action of 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in the production of inflammatory mediators like prostaglandins and leukotrienes. Additionally, the compound may interact with cellular receptors and signaling pathways involved in the regulation of inflammation and immune responses.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Pyrazole-Acetic Acid Derivatives

Non-Oxo Analogs

- Applications: Serves as a precursor for bioactive molecule synthesis .

Oxo-Containing Derivatives

Substituted Phenyl Derivatives

Heterocyclic Hybrids

- 2-(4-Acetyl-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-yl)Acetic Acid (): Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol Key Differences: A dihydro-pyrrol core with acetyl and methyl substituents modifies electron density, affecting reactivity in cyclization reactions .

Thiazolidinedione and Hydrazide Derivatives

2-((Z)-5-((3-(4-Hydroxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl)Methylene)-2,4-Dioxothiazolidin-3-yl)Acetic Acid ():

- 2-[(2E)-2-{[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl]Methylene}Hydrazino]-N-(4-Methylphenyl)-2-Oxoacetamide (): Molecular Formula: C₂₆H₂₀FN₅O₂ Molecular Weight: 461.47 g/mol Key Features: Hydrazide linkage and fluorophenyl group enhance metabolic stability and target affinity in drug design .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparison

Biologische Aktivität

2-Oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological properties, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Characteristics

- Molecular Formula: CHNO

- Molecular Weight: 216.193 g/mol

- CAS Number: 1152495-65-2

- IUPAC Name: 2-oxo-2-(1-phenylpyrazol-4-yl)acetic acid

- SMILES: OC(=O)C(=O)c1cnn(c1)c2ccccc2

Synthesis

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance:

- In Vitro Studies: this compound has shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231), prostate (PC3), and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties:

- Mechanism of Action: It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies using carrageenan-induced edema models demonstrated significant reduction in paw swelling.

Antimicrobial Activity

Preliminary assessments suggest that this compound possesses antimicrobial properties against various pathogens:

- In Vitro Testing: Exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potential as an antimicrobial agent.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Breast Cancer Treatment: A study demonstrated that derivatives of pyrazole, including 2-Oxo acid, effectively inhibited tumor growth in xenograft models.

- Inflammation Models: The compound was tested in animal models for rheumatoid arthritis, showing reduced joint inflammation and improved mobility.

Q & A

Q. What are the recommended synthetic routes for 2-oxo-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves coupling pyrazole derivatives with oxoacetic acid precursors. For example, derivatives like 2-(4-oxo-1-phenyl-6H-pyrrolo[3,4-c]pyrazol-5-yl)acetic acid (IUPAC name provided in ) are synthesized via condensation reactions using acetic acid derivatives and pyrazole intermediates. Optimization includes controlling reaction temperature (room to mild heating), using catalysts like ethyl oxalyl monochloride (as in ), and purifying via column chromatography. Yield improvements are achieved by adjusting stoichiometry and solvent polarity (e.g., dichloromethane or THF) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- FT-IR : Look for carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ (oxoacetic acid moiety) and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .

- NMR : In ¹H NMR, the phenyl protons appear as a multiplet (δ 7.2–7.6 ppm), while the pyrazole protons resonate at δ 8.0–8.5 ppm. The acetic acid proton (α to carbonyl) shows a singlet at δ 4.0–4.5 ppm .

- X-ray Crystallography : Used to confirm molecular geometry, as demonstrated for structurally related pyrazole derivatives in .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Methodological Answer : Stability is influenced by substituents and storage temperature. While reports room-temperature stability for a powder form, analogs with electron-withdrawing groups (e.g., trichlorophenyl in ) may require desiccated storage. For lab-scale preservation, store at −20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation, as suggested for similar oxoacetic acids in . Monitor degradation via HPLC every 3–6 months .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic transitions, charge distribution, and reactive sites. For example, used DFT to analyze vibrational modes and HOMO-LUMO gaps in a related oxoacetic acid derivative. Apply Gaussian or ORCA software to model tautomerization equilibria (keto-enol) or interaction energies with biological targets (e.g., enzyme active sites) .

Q. How do structural modifications at the pyrazole ring influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : Substituents at the pyrazole’s 1- and 4-positions modulate steric and electronic effects. For instance:

- Phenyl groups (as in ) enhance π-stacking in protein binding.

- Electron-withdrawing groups (e.g., Cl in ) increase electrophilicity, altering nucleophilic attack susceptibility.

- Methyl groups () reduce solubility but improve membrane permeability.

Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities with targets like kinases or GPCRs .

Q. What strategies resolve contradictions in reported biological activities of analogs, especially regarding assay variability?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum concentration). To address this:

- Standardize assays : Use consistent cell lines (e.g., HEK293 for in vitro studies) and control for serum interference ().

- Dose-response curves : Compare EC₅₀ values across studies; outliers may indicate off-target effects.

- Metabolic stability tests : Evaluate liver microsome degradation (e.g., human vs. rodent) to clarify species-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.